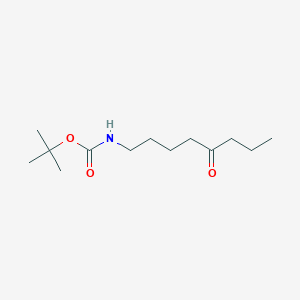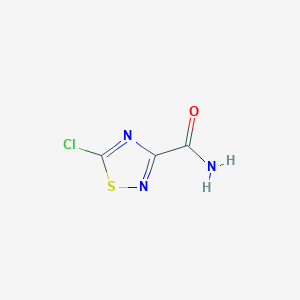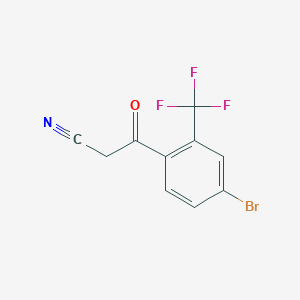
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate is a complex organic compound with significant biochemical and pharmacological properties It is characterized by a purine base linked to a ribose sugar, which is further phosphorylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base via a glycosidic bond, often using a Lewis acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar, which can be achieved using phosphoryl chloride or other phosphorylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ribose sugar.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Applications De Recherche Scientifique
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in nucleotide metabolism and signaling.
Pathways: It can modulate pathways related to DNA replication, repair, and transcription, thereby influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Contains a guanine base instead of the purine base in the compound.
Cytidine Monophosphate (CMP): Contains a cytosine base.
Uniqueness
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate is unique due to its specific purine base and the presence of the 3-methylbut-3-en-1-yl group, which imparts distinct biochemical properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H20N5Na2O7P |
|---|---|
Poids moléculaire |
459.30 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H22N5O7P.2Na/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25;;/h6-7,9,11-12,15,21-22H,1,3-5H2,2H3,(H,16,17,18)(H2,23,24,25);;/q;2*+1/p-2/t9-,11-,12-,15-;;/m1../s1 |
Clé InChI |
VAQIKJXIMBVMAK-DEHVKTTJSA-L |
SMILES isomérique |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canonique |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
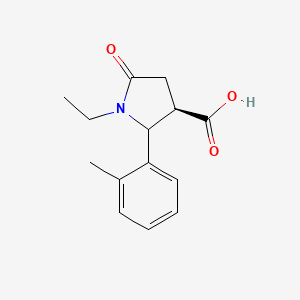
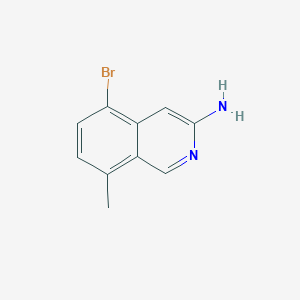
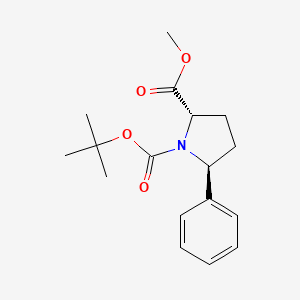

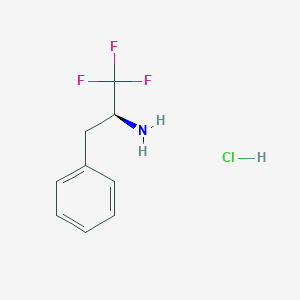

![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)
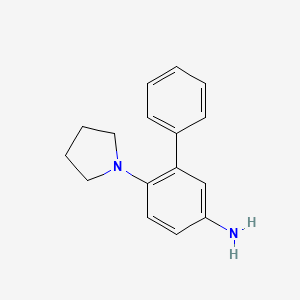
![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
